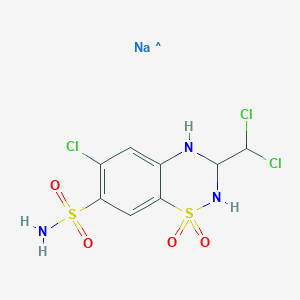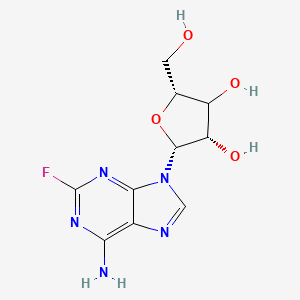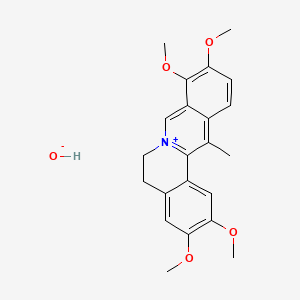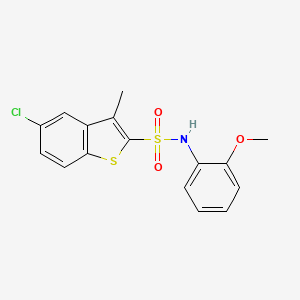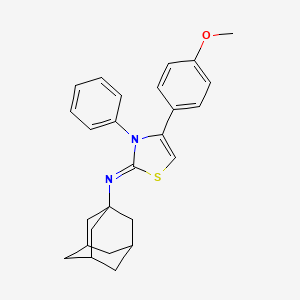
Antiproliferative agent-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiproliferative agent-17 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has shown significant potential in the field of medicinal chemistry due to its anticancer properties. It has been studied for its effectiveness against various cancer cell lines, including breast cancer and cervical adenocarcinoma .
Vorbereitungsmethoden
The synthesis of Antiproliferative agent-17 involves several steps. One common method includes the use of bis-isatin Schiff bases and bis-spiro β-lactams. These compounds are synthesized through a [2+2]-cycloaddition reaction of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine
Analyse Chemischer Reaktionen
Antiproliferative agent-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Antiproliferative agent-17 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of antiproliferative activity. In biology, it is used to investigate the effects of cell proliferation inhibition on various cell lines. In medicine, it has shown promise as a potential anticancer agent, with studies demonstrating its effectiveness against breast cancer and cervical adenocarcinoma cell lines . Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs.
Wirkmechanismus
The mechanism of action of Antiproliferative agent-17 involves its interaction with DNA and proteins within the cell. It binds to DNA and proteins, disrupting their normal function and leading to cell cycle arrest and apoptosis. The compound has been shown to induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS). It also affects the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
Antiproliferative agent-17 can be compared to other similar compounds, such as bis-isatin Schiff bases and bis-spiro β-lactams. These compounds share similar structural features and mechanisms of action. this compound is unique in its specific binding affinity to DNA and proteins, which contributes to its potent antiproliferative activity . Other similar compounds include eugenol derivatives and bis-thiohydantoin derivatives, which also exhibit antiproliferative properties but differ in their chemical structures and specific targets .
Eigenschaften
Molekularformel |
C26H28N2OS |
|---|---|
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
N-(1-adamantyl)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H28N2OS/c1-29-23-9-7-21(8-10-23)24-17-30-25(28(24)22-5-3-2-4-6-22)27-26-14-18-11-19(15-26)13-20(12-18)16-26/h2-10,17-20H,11-16H2,1H3 |
InChI-Schlüssel |
OEIFHLFONHNYLQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC34CC5CC(C3)CC(C5)C4)N2C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


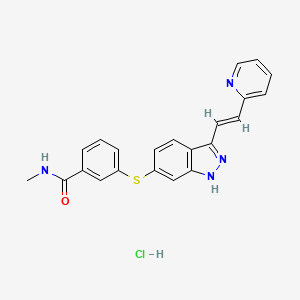
![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)
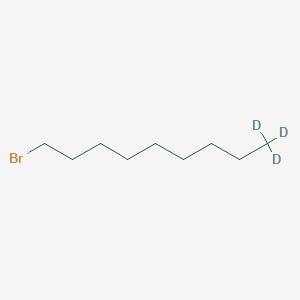
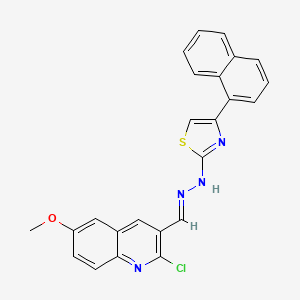


![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)
